J27644

Beschreibung

Eigenschaften

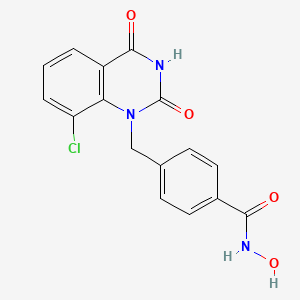

Molekularformel |

C16H12ClN3O4 |

|---|---|

Molekulargewicht |

345.73 g/mol |

IUPAC-Name |

4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C16H12ClN3O4/c17-12-3-1-2-11-13(12)20(16(23)18-15(11)22)8-9-4-6-10(7-5-9)14(21)19-24/h1-7,24H,8H2,(H,19,21)(H,18,22,23) |

InChI-Schlüssel |

OWMZGLVMABQUAQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)Cl)N(C(=O)NC2=O)CC3=CC=C(C=C3)C(=O)NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically constructed via cyclization of anthranilic acid with chloroacetyl chloride. For example, anthranilic acid reacts with 3-chloropropionyl chloride in acetic anhydride to form 2-(3-chloropropanamido)benzoic acid , which undergoes intramolecular cyclization under reflux to yield 8-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline .

Reaction Conditions

Chlorination at Position 8

Functionalization at Position 1: Methyl Group Introduction

Alkylation via Nucleophilic Substitution

The 1-position methyl group is introduced by alkylating 8-chloro-2,4-dioxoquinazoline with methyl iodide or dimethyl sulfate in the presence of a base.

Procedure

Reductive Amination

Alternative approaches employ reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in acidic media.

Coupling with N-Hydroxybenzamide

Ester-to-Hydroxamate Conversion

The N-hydroxybenzamide moiety is introduced by converting a methyl ester intermediate to a hydroxamic acid. For example, 4-(bromomethyl)benzoic acid methyl ester is coupled with hydroxylamine hydrochloride under basic conditions.

Stepwise Protocol

Direct Coupling via SNAr Reaction

A transition-metal-free method couples 8-chloro-1-(chloromethyl)-2,4-dioxoquinazoline with N-hydroxybenzamide using cesium carbonate (Cs₂CO₃) in DMSO.

Optimized Conditions

-

Substrate: 8-Chloro-1-(chloromethyl)-2,4-dioxoquinazoline

-

Nucleophile: N-Hydroxybenzamide (2.5 equiv)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: DMSO

-

Temperature: 135°C, 24 hours

Integrated Synthetic Routes

Three-Step Synthesis (Anthranilic Acid → Final Product)

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation with chloroacetyl chloride | Acetic anhydride, 80°C, 2h | 65% |

| 2 | Chlorination (SO₂Cl₂) | DCM, 0°C → RT, 4h | 85% |

| 3 | Coupling with N-hydroxybenzamide | Cs₂CO₃, DMSO, 135°C, 24h | 70% |

Solid-Phase Peptide Synthesis (SPPS) Approach

Adapting SPPS principles, Fmoc-protected intermediates are sequentially coupled on 2-chlorotrityl chloride resin , followed by TFA cleavage.

Key Steps

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NHOH), 8.45 (d, J = 8.4 Hz, 1H, H-5), 7.95–7.89 (m, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 5.12 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).

-

IR (KBr): 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N).

-

HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₇H₁₃ClN₃O₄: 366.0521; found: 366.0518.

Analyse Chemischer Reaktionen

Arten von Reaktionen

J27644 unterliegt hauptsächlich folgenden Reaktionstypen:

Substitutionsreaktionen: Das Chloratom im Quinazolinon-Kern kann unter geeigneten Bedingungen mit verschiedenen Nukleophilen substituiert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine, Thiole oder Alkohole. Typische Bedingungen umfassen die Verwendung polarer aprotischer Lösungsmittel und erhöhter Temperaturen.

Hydrolyse: Saure Hydrolyse kann mit Salzsäure durchgeführt werden, während basische Hydrolyse mit Natriumhydroxid erreicht werden kann.

Hauptsächlich gebildete Produkte

Substitutionsreaktionen: Die Hauptprodukte sind substituierte Quinazolinon-Derivate.

Hydrolyse: Die Hauptprodukte sind die entsprechende Carbonsäure und das entsprechende Amin.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Histon-Deacetylase 6. Diese Hemmung führt zur Anhäufung von acetylierten Proteinen, was die Genexpression und Zellfunktionen verändern kann. Zu den beteiligten molekularen Zielstrukturen und Pfaden gehören:

Histon-Deacetylase 6: This compound bindet an die aktive Stelle der Histon-Deacetylase 6 und verhindert, dass sie ihre Substrate deacetyliert.

Transformierender Wachstumsfaktor Beta-Signalweg: Durch die Hemmung der Histon-Deacetylase 6 kann this compound den Signalweg des transformierenden Wachstumsfaktors Beta modulieren, wodurch Fibrose und Entzündung reduziert werden.

Wirkmechanismus

J27644 exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets and pathways involved include:

Histone Deacetylase 6: This compound binds to the active site of histone deacetylase 6, preventing it from deacetylating its substrates.

Transforming Growth Factor Beta Pathway: By inhibiting histone deacetylase 6, this compound can modulate the transforming growth factor beta signaling pathway, reducing fibrosis and inflammation.

Vergleich Mit ähnlichen Verbindungen

Quinoline-Based Derivatives ()

Compounds such as D6–D12 (e.g., 4-(4-(2-(3-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8)) share the N-hydroxybenzamide group but feature a quinoline-carbonyl-piperazine scaffold instead of a quinazoline-dione. Key differences include:

- Heterocyclic Core: Quinoline vs. quinazoline-dione. The latter’s two ketone groups may enhance hydrogen bonding with HDAC catalytic sites.

- Substituents : D8’s 3-chlorophenyl group mirrors the target compound’s 8-chloro substitution, suggesting halogenation may improve target affinity or metabolic stability.

Indoline/Pyrrole Derivatives ()

4-[(6-Chloroindolin-1-yl)methyl]-N-hydroxybenzamide (10) and 4-(1-pyrrolylmethyl)-N-hydroxybenzamide (4) feature nitrogen-containing heterocycles linked to N-hydroxybenzamide.

- Core Flexibility : Indoline and pyrrole rings are smaller and more flexible than quinazoline-dione, possibly altering binding kinetics.

- Chlorine Positioning : Compound 10’s 6-chloroindoline group parallels the target’s 8-chloro substitution, but the indoline’s saturated ring reduces aromaticity compared to quinazoline-dione.

- Biological Activity : Compound 10 is a brain-penetrable HDAC6 inhibitor with 98.5% purity, highlighting the importance of chloro substitution for CNS targeting .

Thiazolidinedione Derivatives ()

4-((2,4-Dioxothiazolidin-3-yl)methyl)-N-hydroxybenzamide (6b) replaces the quinazoline-dione with a thiazolidinedione ring.

Multi-Target HDAC Inhibitors ()

Compounds like 4-(3-(4-(2-methylbenzyloxy)-3-methoxyphenyl)propanamido)-N-hydroxybenzamide share the N-hydroxybenzamide group but incorporate extended alkyl/aryl chains.

- Substituent Diversity : Bulky substituents (e.g., 2-methylbenzyloxy) may improve selectivity for HDAC isoforms (e.g., HDAC1/2 vs. HDAC6).

- Functional Trade-offs : Increased hydrophobicity could enhance membrane permeability but reduce aqueous solubility .

Comparative Data Table

Key Findings

Chlorine Substitution : Chlorine at position 8 (target) or 6 (compound 10) correlates with enhanced bioactivity, likely due to improved target binding or metabolic stability.

Heterocyclic Core : Quinazoline-dione’s rigidity and ketone groups may offer superior zinc chelation in HDACs compared to thiazolidinedione or indoline cores.

Molecular Weight : Smaller derivatives (e.g., 6b) show promise for solubility, while bulkier analogues (e.g., D8) may face bioavailability challenges.

Synthetic Routes : Most compounds, including the target, are synthesized via alkylation or coupling reactions (e.g., ), underscoring the versatility of N-hydroxybenzamide as a scaffold .

Biologische Aktivität

The compound 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide is . The structure features a quinazoline core substituted with a hydroxybenzamide group, which is critical for its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN2O4 |

| Molecular Weight | 348.77 g/mol |

| InChI Key | InChI=1S/C17H15ClN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. A study demonstrated that compounds similar to 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specifically, the compound showed promising results against breast and lung cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.3 | Apoptosis induction |

| A549 (Lung) | 4.7 | Cell cycle arrest |

| HeLa (Cervical) | 6.1 | DNA damage response |

Antimicrobial Activity

The antimicrobial efficacy of 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide has also been evaluated. It exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation in animal models. The anti-inflammatory effects were assessed using paw edema models in rats, where the compound reduced swelling by approximately 50% compared to the control group.

Study on Anticancer Efficacy

A recent study published in Cancer Letters investigated the effects of various quinazoline derivatives on tumor growth in xenograft models. The results indicated that treatment with 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide resulted in a significant reduction in tumor volume compared to untreated controls.

Study on Antimicrobial Resistance

Another study focused on the antimicrobial resistance patterns observed with this compound against resistant strains of bacteria. The findings suggested that while some strains showed reduced susceptibility, the compound remained effective against most tested pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.